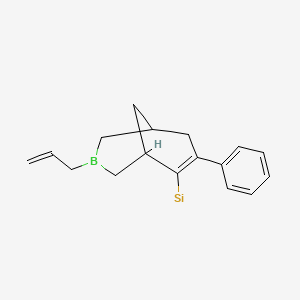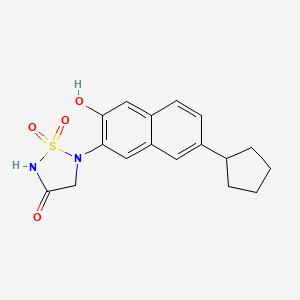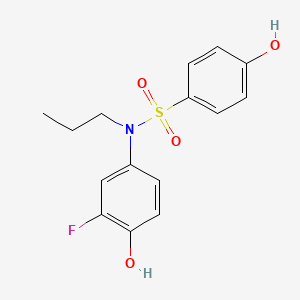![molecular formula C23H17NO2 B12622492 2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid CAS No. 918549-97-0](/img/structure/B12622492.png)
2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid is an organic compound known for its applications in various scientific fields This compound is characterized by its unique structure, which includes a cyano group, a diphenylmethyl group, and a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-(diphenylmethyl)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions usually include refluxing the mixture in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound’s quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted nitriles or thioethers.
Aplicaciones Científicas De Investigación
2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of dye-sensitized solar cells (DSSC) due to its optoelectronic properties.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The diphenylmethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The prop-2-enoic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid
- 2-Cyano-3-[4-(diphenylamino)phenyl]prop-2-enoic acid
Uniqueness
2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid is unique due to its specific structural features, which confer distinct optoelectronic properties and reactivity. The presence of the diphenylmethyl group differentiates it from other similar compounds, potentially enhancing its stability and interaction with molecular targets.
Propiedades
Número CAS |
918549-97-0 |
|---|---|
Fórmula molecular |
C23H17NO2 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
3-(4-benzhydrylphenyl)-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C23H17NO2/c24-16-21(23(25)26)15-17-11-13-20(14-12-17)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,22H,(H,25,26) |
Clave InChI |
XAKJFODNGLCGLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C=C(C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12622423.png)




![5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole](/img/structure/B12622477.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12622481.png)
![4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B12622482.png)
![2-[(1S,3R,3aR,6aS)-5-(2-methoxy-5-nitrophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12622483.png)
![1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12622495.png)
![2-Iodo-N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12622496.png)

